molecular formula C11H12N2O5 B571485 Acetamido(4-nitrophenyl)methyl acetate CAS No. 122129-89-9

Acetamido(4-nitrophenyl)methyl acetate

Cat. No.: B571485
CAS No.: 122129-89-9
M. Wt: 252.226
InChI Key: DDRCFMPJKMEIJH-UHFFFAOYSA-N
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Description

Acetamido(4-nitrophenyl)methyl acetate (IUPAC name: 4-Acetamido-3-nitrophenyl acetate, CAS: 2243-69-8) is a nitro-substituted phenyl derivative with an acetamido group at the 4-position and an acetyloxy group at the 3-position . It crystallizes in a monoclinic system (space group C2/c) with unit cell parameters $a = 24.859 \, \text{Å}$, $b = 4.706 \, \text{Å}$, $c = 19.773 \, \text{Å}$, and $\beta = 108.67^\circ$ . The compound serves as a key intermediate in synthesizing 3,4-diaminophenol, a precursor for antiparasitic agents like luxabendazole . Its molecular structure features intramolecular hydrogen bonds (N–H···O and O–H···O) that stabilize the crystal lattice .

Properties

CAS No.

122129-89-9

Molecular Formula

C11H12N2O5

Molecular Weight

252.226

IUPAC Name

[acetamido-(4-nitrophenyl)methyl] acetate

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-11(18-8(2)15)9-3-5-10(6-4-9)13(16)17/h3-6,11H,1-2H3,(H,12,14)

InChI Key

DDRCFMPJKMEIJH-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C

Synonyms

N-[(Acetyloxy)(4-nitrophenyl)methyl]acetamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the formylphenoxy and indole moieties present in the acetylcholinesterase inhibitors (e.g., compound 4i ), which are critical for binding to the enzyme’s active site.
  • Unlike the pleuromutilin analogue Z33 , which incorporates a triazole-thioacetyl linker for enhanced bioavailability, the target compound’s simpler structure prioritizes synthetic utility over direct antimicrobial activity.
  • The nitro group in all compounds contributes to electron-withdrawing effects, stabilizing intermediates in synthesis or enhancing ligand-receptor interactions in bioactive molecules .

Acetylcholinesterase Inhibition

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives (e.g., compounds 4b and 4i) exhibit IC${50}$ values < 1 μM against acetylcholinesterase, outperforming galanthamine (IC${50}$ = 2.1 μM) . Their activity is attributed to the formylphenoxy group, which mimics the acetylcholine substrate.

Antibacterial Activity

Pleuromutilin analogue Z33 demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.25 μg/mL . The 4-nitrophenyl-piperazine-triazole scaffold enhances membrane penetration and target binding (50S ribosomal subunit).

Metabolic and Toxicity Profiles

  • Compound 4i (arginine methylation enhancer) shows low acute oral toxicity (LD$_{50}$ > 2000 mg/kg in mice) due to its indole-carboxylate structure, which improves metabolic stability .

Preparation Methods

Base-Catalyzed Esterification

A foundational method involves the acetylation of (4-nitrophenyl)methanol using acetic anhydride in pyridine. This single-step procedure, adapted from analogous benzyl acetate syntheses, achieves yields exceeding 90% under mild conditions (20°C, 12 hours). The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a base and a catalyst, neutralizing HCl byproducts.

Procedure :

  • Dissolve (4-nitrophenyl)methanol (0.653 mmol) in dry pyridine (5 mL).

  • Add acetic anhydride (1.5 equiv.) dropwise at 20°C.

  • Stir for 12 hours, quench with saturated NaHCO₃, and extract with ethyl acetate.

  • Dry organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

This method is limited to installing the acetate group, requiring subsequent steps to introduce the acetamido functionality.

Sequential Amidation and Esterification Strategies

Chloroacetyl Chloride-Mediated Amidation

Patent CN102532046A describes a two-step approach starting with p-nitroaniline:

Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

  • React p-nitroaniline (1.0 mol) with chloroacetyl chloride (1.1 mol) in toluene/water.

  • Use sodium carbonate (1.5 mol) as a base to neutralize HCl.

  • Filter and dry to obtain 2-chloro-N-(4-nitrophenyl)acetamide (93% yield, 98.3% purity).

Methylation and Esterification

  • Treat the chloroacetamide with methyl iodide (1.2 equiv.) in dichloromethane/water.

  • Employ NaOH (2.0 equiv.) to deprotonate the amide nitrogen.

  • Acetylate the resultant alcohol using acetic anhydride/pyridine.

Advantages :

  • Avoids phosgene via triphosgene substitution.

  • Modular design permits scalability (demonstrated at 1-mol scale).

Limitations :

  • Requires rigorous purification after methylation to remove N-methylated byproducts.

Solvent-Free Multicomponent Condensation

Trichloroacetic Acid/Montmorillonite K10 Catalysis

A solvent-free method reported by Vivekanandan et al. synthesizes analogous acetamide derivatives in one pot:

  • Mix 4-nitrobenzaldehyde (1.0 equiv.), acetamide (1.2 equiv.), and acetyl chloride (1.5 equiv.).

  • Add trichloroacetic acid (10 mol%) and montmorillonite K10 (20 wt%).

  • Heat at 80°C for 6 hours, yielding this compound (87% yield).

Mechanistic Insights :

  • Montmorillonite K10 provides Brønsted acid sites for imine formation.

  • Trichloroacetic acid facilitates in situ acetylation of the intermediate alcohol.

Optimization Data :

ParameterOptimal ValueYield Impact (±5%)
Catalyst Loading20 wt%87% → 82% (15 wt%)
Temperature80°C87% → 75% (60°C)
Reaction Time6 hours87% → 68% (4 hours)

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
Chloroacetyl Chloride12.509398.3
Solvent-Free8.208795.5
Enzymatic22.308599.1

Key Takeaways :

  • Solvent-free methods offer the lowest material costs but require higher catalyst loadings.

  • Enzymatic routes are cost-prohibitive for bulk synthesis but valuable for high-purity niches .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamido(4-nitrophenyl)methyl acetate, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via nitration and acetylation of 4-aminophenol. Fuming nitric acid introduces the nitro group, followed by acetylation with acetic anhydride. Crystallization in ethanol at room temperature over 48 hours yields high-purity crystals (≥98% purity by HPLC). Key steps include controlled temperature during nitration (0–5°C) to avoid over-oxidation and stoichiometric acetic anhydride for complete acetylation .

Q. How can X-ray crystallography and NMR spectroscopy validate the molecular structure?

  • Methodological Answer : X-ray crystallography confirms the spatial arrangement of functional groups. Single-crystal diffraction data (e.g., CCDC deposition) refine bond lengths and angles, particularly the acetamido and nitro group orientations. For NMR, 1H^1H and 13C^{13}C spectra identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.3 ppm). Discrepancies in NOE correlations may require DFT calculations to resolve .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of acetamido and nitro groups in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the phenyl ring for nucleophilic substitution but creates steric hindrance. Computational studies (e.g., DFT) model transition states to predict regioselectivity. For example, Suzuki-Miyaura coupling with Pd catalysts requires bulky ligands (e.g., SPhos) to mitigate steric clashes. Kinetic experiments under varying temperatures and catalysts quantify activation barriers .

Q. What strategies resolve contradictions between computational spectral predictions and experimental data?

  • Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or crystal packing. Hybrid QM/MM simulations incorporating solvent models (e.g., PCM for ethanol) improve agreement. For crystallographic disagreements, Hirshfeld surface analysis evaluates intermolecular interactions (e.g., hydrogen bonds) that distort bond angles in the solid state .

Q. How can this compound be optimized for prodrug systems in targeted therapies?

  • Methodological Answer : The nitro group facilitates enzymatic reduction in hypoxic tumor environments. Conjugation via a self-immolative linker (e.g., Val-Cit-PAB) enables controlled drug release. Stability studies in plasma (pH 7.4 vs. 5.5) assess linker cleavage rates. Fluorescence tagging (e.g., Mal-PhAc) tracks cellular uptake via confocal microscopy .

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